

Application Notes & Protocols for 3-Bromo-4-methoxypyridine in Cross-Coupling Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 3-Bromo-4-methoxypyridine

Cat. No.: B044659

[Get Quote](#)

Introduction: The Strategic Value of 3-Bromo-4-methoxypyridine

3-Bromo-4-methoxypyridine is a pivotal heterocyclic building block for professionals in medicinal chemistry and materials science. Its structure is strategically valuable: the pyridine core is a prevalent scaffold in a multitude of pharmaceuticals, the methoxy group at the 4-position electronically influences the ring, and the bromine atom at the 3-position serves as an excellent handle for palladium-catalyzed cross-coupling reactions.^{[1][2]} This combination allows for the precise and efficient introduction of molecular complexity, enabling the synthesis of novel compounds for drug discovery and the development of advanced organic materials.

This guide provides an in-depth exploration of the experimental applications of **3-Bromo-4-methoxypyridine**, focusing on the causality behind protocol design and offering detailed, field-proven methodologies for its use in key synthetic transformations.

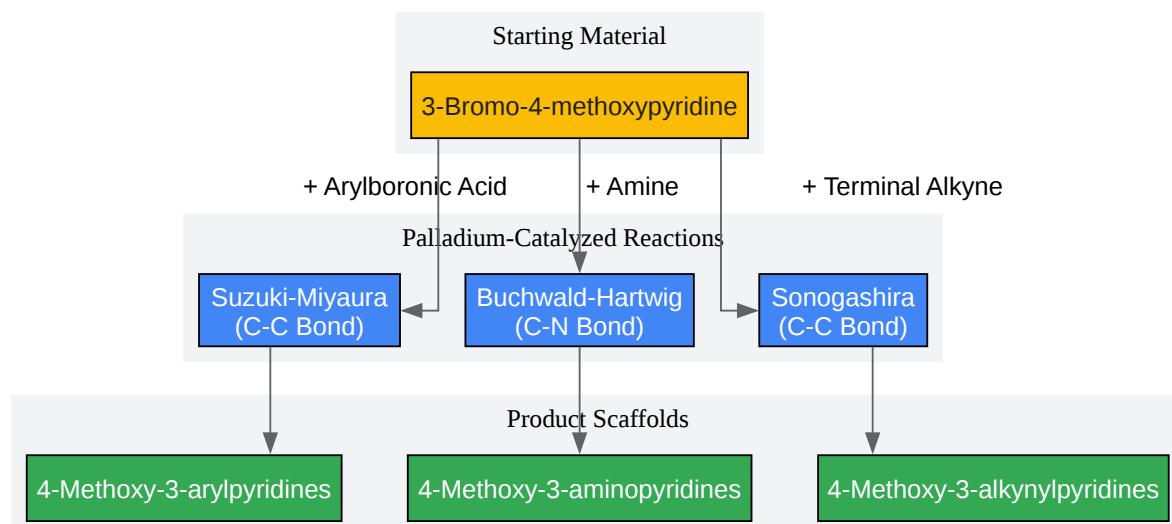
Compound Profile and Safety Mandates

A thorough understanding of the reagent's properties and hazards is the foundation of any successful and safe experimental design.

Physicochemical Data

Property	Value	Reference
IUPAC Name	3-bromo-4-methoxypyridine	[3]
CAS Number	82257-09-8	[3]
Molecular Formula	C ₆ H ₆ BrNO	[3]
Molecular Weight	188.02 g/mol	[3]
Appearance	Colorless to yellow solid or liquid	
Boiling Point	214.5°C at 760 mmHg	[4]
SMILES	COc1ccncc1Br	

Hazard Analysis and Safe Handling


3-Bromo-4-methoxypyridine is classified as a hazardous substance and requires careful handling to mitigate risks.

- Primary Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It is also harmful if swallowed (H302) or inhaled (H332).[3]
- Mandatory Precautions:
 - Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[4][5]
 - Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and chemical safety goggles or a face shield.[4][5]
 - Handling: Avoid breathing dust, fumes, or vapors.[4] Wash hands and any exposed skin thoroughly after handling.[5] Avoid contact with heat, sparks, and open flames.[5]
 - Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5] Store locked up.[4]

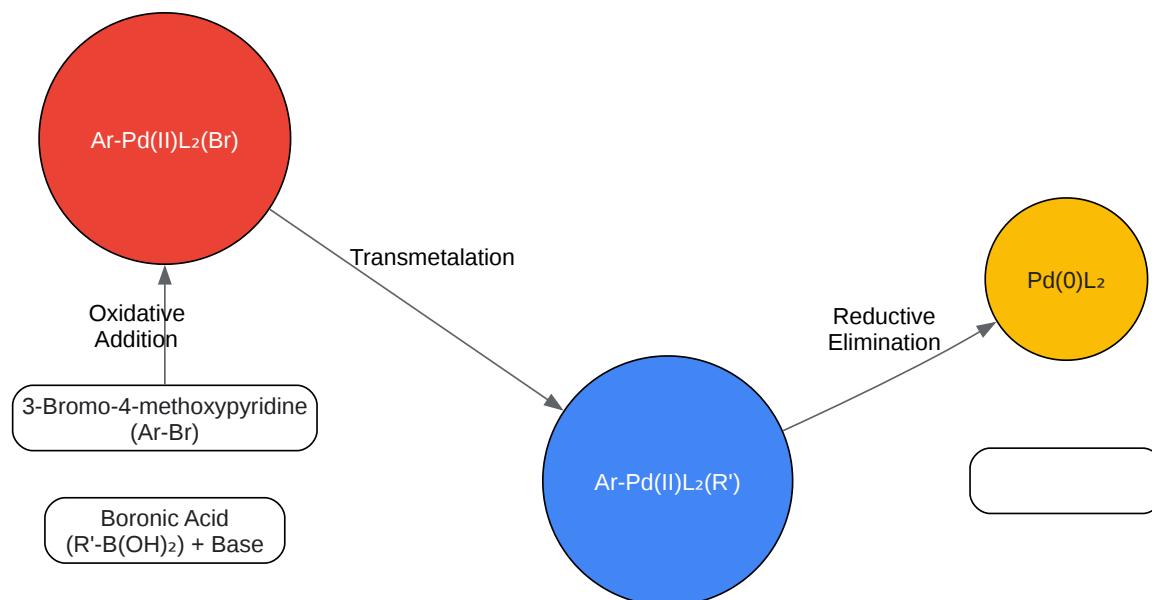
- Disposal: Dispose of contents and container to an approved waste disposal facility in accordance with local, regional, and national regulations.[4][5]

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The primary utility of **3-Bromo-4-methoxypyridine** lies in its role as an electrophile in palladium-catalyzed cross-coupling reactions. The C(sp²)-Br bond at the 3-position is readily activated by a Pd(0) catalyst, making it an ideal substrate for forming new carbon-carbon and carbon-nitrogen bonds.

[Click to download full resolution via product page](#)

Caption: Key cross-coupling applications of **3-Bromo-4-methoxypyridine**.


Suzuki-Miyaura Coupling: Forging C(aryl)-C(aryl) Bonds

The Suzuki-Miyaura reaction is a robust method for creating a carbon-carbon bond between **3-Bromo-4-methoxypyridine** and an organoboron reagent, typically a boronic acid or ester.[6]

This reaction is fundamental in synthesizing biaryl structures common in pharmaceuticals.

The reaction proceeds via a well-established catalytic cycle. The choice of each component is critical for an efficient transformation.

- **Catalytic Cycle:** The cycle involves three key steps: (1) Oxidative Addition of the C-Br bond to a Pd(0) complex, (2) Transmetalation where the organic group from the boronic acid is transferred to the palladium center (facilitated by a base), and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[7]
- **Catalyst & Ligand Selection:** A palladium source like $\text{Pd}(\text{OAc})_2$ or a pre-formed catalyst like $\text{Pd}(\text{PPh}_3)_4$ is used.[8] Phosphine ligands (e.g., PPh_3 , or more advanced biarylphosphines like SPhos for challenging substrates) are crucial. They stabilize the palladium center, modulate its reactivity, and facilitate the oxidative addition and reductive elimination steps.[8]
- **Base Selection:** A base (e.g., K_2CO_3 , Na_2CO_3 , K_3PO_4) is essential.[8] Its primary role is to activate the boronic acid by forming a more nucleophilic boronate species, which accelerates the transmetalation step.[7]
- **Solvent System:** A mixture of an organic solvent (e.g., Dioxane, Toluene, DME) and water is commonly used. The aqueous phase helps to dissolve the inorganic base and facilitate the formation of the active boronate species.[8]

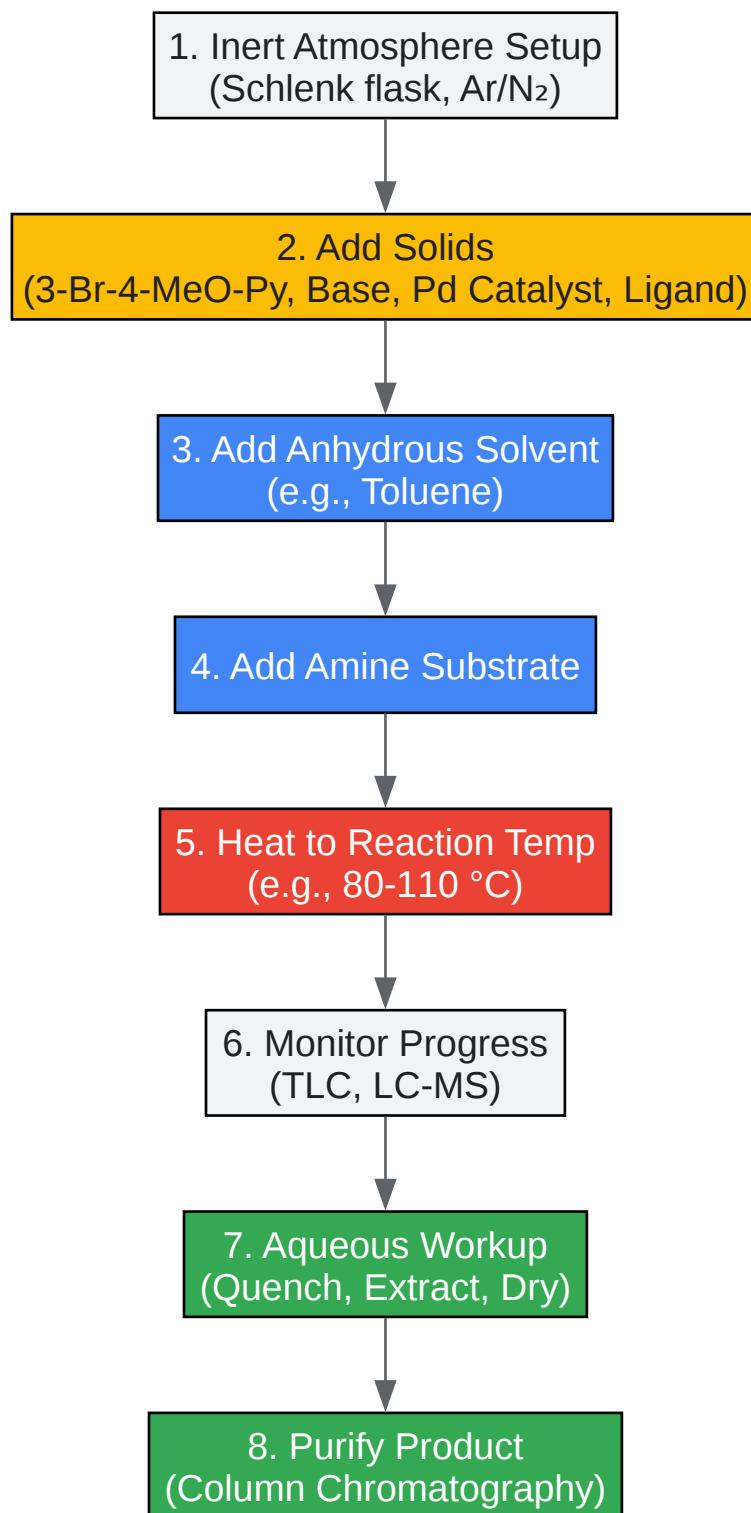
[Click to download full resolution via product page](#)

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

This generalized protocol serves as a starting point and may require optimization for specific boronic acids.

- Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine **3-Bromo-4-methoxypyridine** (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K_2CO_3 , 2.0-3.0 equiv.).^[8]
- Catalyst Addition: Add the palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 3-5 mol%) to the flask.^[8] If using a precursor like Pd(OAc)_2 , the phosphine ligand (e.g., PPh_3 , 6-10 mol%) should also be added at this stage.

- Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1 ratio, 0.1-0.2 M concentration) via syringe.[8]
- Reaction Execution: Heat the mixture with vigorous stirring to the target temperature (typically 80-110 °C).
- Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
- Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 or MgSO_4 , filter, and concentrate under reduced pressure.
- Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).


Buchwald-Hartwig Amination: Constructing C(aryl)-N Bonds

The Buchwald-Hartwig amination is an indispensable tool for forming C-N bonds, coupling **3-Bromo-4-methoxypyridine** with primary or secondary amines.[9][10] This reaction is crucial for synthesizing substituted anilines and their heteroaromatic analogs, which are core structures in many drugs.[9][11]

The catalytic cycle is analogous to the Suzuki coupling but involves an amine instead of an organoboron reagent.

- Catalytic Cycle: The process involves (1) Oxidative Addition of the C-Br bond to $\text{Pd}(0)$, (2) Amine Coordination & Deprotonation where the amine binds to the palladium and is deprotonated by a strong base to form a palladium-amido complex, and (3) Reductive Elimination to yield the N-arylated product and regenerate the $\text{Pd}(0)$ catalyst.[9][10]
- Catalyst & Ligand Selection: Palladium precursors like $\text{Pd}_2(\text{dba})_3$ are common.[9] The choice of ligand is paramount. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often required.[12][13] These ligands promote the reductive elimination step, which can be the rate-limiting step, and prevent catalyst decomposition.

- **Base Selection:** A strong, non-nucleophilic base is required to deprotonate the amine once it coordinates to the palladium center. Sodium tert-butoxide (NaOt-Bu) is the most common choice, though others like LiHMDS or K_3PO_4 can be effective.[9][13]
- **Solvent System:** Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent quenching of the strong base.[9]

[Click to download full resolution via product page](#)

Caption: General experimental workflow for Buchwald-Hartwig amination.

This protocol is a general guideline and requires strict adherence to anhydrous and inert techniques.

- **Inert Atmosphere Setup:** To an oven-dried Schlenk flask containing a stir bar, add the palladium precursor (e.g., $\text{Pd}_2(\text{dba})_3$, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%). Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[9]
- **Reagent Addition:** Under the inert atmosphere, add the base (e.g., NaOt-Bu , 1.4 equiv.) and **3-Bromo-4-methoxypyridine** (1.0 equiv.).[9]
- **Solvent and Amine Addition:** Add the anhydrous, degassed solvent (e.g., toluene, 0.1-0.2 M concentration) via syringe. Finally, add the amine (1.2 equiv.) via syringe.[9]
- **Reaction Execution:** Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
- **Monitoring:** Monitor the reaction by TLC or LC-MS.
- **Workup:** After completion, cool the reaction to room temperature. Cautiously quench the reaction by adding saturated aqueous NH_4Cl solution. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate.
- **Purification:** Purify the crude product by flash column chromatography.

Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira reaction is a highly effective method for coupling **3-Bromo-4-methoxypyridine** with a terminal alkyne, forming a $\text{C}(\text{sp}^2)\text{-C}(\text{sp})$ bond.[14] This reaction is invaluable for synthesizing conjugated enynes and alkynyl-substituted heterocycles, which are important in materials science and as pharmaceutical intermediates.[15]

The Sonogashira coupling uniquely employs a dual-catalyst system.

- **Catalytic Cycle:** The reaction involves two interconnected cycles. The Palladium Cycle is similar to the Suzuki and Buchwald-Hartwig reactions (oxidative addition, reductive

elimination). The Copper Cycle involves the formation of a copper(I) acetylide species from the terminal alkyne, which then participates in the transmetalation step with the palladium center.[14][16]

- Catalyst System: A palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or $\text{PdCl}_2(\text{PPh}_3)_2$) is used in conjunction with a copper(I) co-catalyst, typically copper(I) iodide (CuI).[17] The copper is essential for activating the alkyne.
- Base Selection: An amine base, such as triethylamine (Et_3N) or diisopropylethylamine (DIPEA), is typically used. It serves both to deprotonate the terminal alkyne and to act as the solvent.
- Solvent System: The reaction is often run in the amine base itself or in a solvent like DMF or THF.[17]

This protocol is a standard procedure for a palladium/copper co-catalyzed Sonogashira reaction.

- Inert Atmosphere Setup: In a dry Schlenk flask under an inert atmosphere, dissolve **3-Bromo-4-methoxypyridine** (1.0 equiv.), the palladium catalyst (e.g., $\text{PdCl}_2(\text{PPh}_3)_2$, 2-5 mol%), and the copper co-catalyst (CuI , 4-10 mol%) in a suitable solvent (e.g., DMF or THF).
- Reagent Addition: Add the amine base (e.g., Et_3N , 2-3 equiv.). Then, add the terminal alkyne (1.1-1.5 equiv.) dropwise via syringe.
- Reaction Execution: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed.
- Monitoring: Monitor the reaction progress by TLC or LC-MS.
- Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , and concentrate.
- Purification: Purify the crude material by flash column chromatography.

Troubleshooting and Optimization

Issue	Potential Cause(s)	Suggested Solution(s)
Low or No Conversion	Inactive catalyst; Insufficiently inert atmosphere; Inappropriate base or solvent.	Use a fresh catalyst or a pre-catalyst. Ensure all glassware is dry and the system is properly purged with inert gas. Screen a panel of bases and solvents.
Hydrodehalogenation	Presence of water or protic sources; Side reaction in the catalytic cycle.	Use anhydrous solvents. For Buchwald-Hartwig, ensure the base is strong enough to favor amido complex formation over β -hydride elimination.
Homocoupling of Boronic Acid	Reaction conditions too harsh; Presence of oxygen.	Lower the reaction temperature. Ensure the reaction is thoroughly degassed.
Poor Reproducibility	Variable quality of reagents (especially base); Inconsistent inert atmosphere.	Use high-purity reagents; NaOt-Bu is particularly sensitive to moisture. Standardize inerting procedures.

Conclusion

3-Bromo-4-methoxypyridine is a versatile and highly valuable reagent for constructing complex molecular architectures. A rational approach to experimental design, grounded in a solid understanding of the mechanisms of palladium-catalyzed cross-coupling reactions, is key to leveraging its full synthetic potential. The protocols and insights provided herein serve as a robust foundation for researchers, scientists, and drug development professionals to successfully employ this building block in their synthetic campaigns.

References

- PubChem. **3-Bromo-4-methoxypyridine**. [\[Link\]](#)

- MDPI. (2017). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
[\[Link\]](#)
- National Institutes of Health (NIH). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. [\[Link\]](#)
- LookChem. Exploring 4-Methoxypyridine: Properties, Applications, and Manufacturing Excellence. [\[Link\]](#)
- PubMed. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. [\[Link\]](#)
- SciSpace. (2013). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. [\[Link\]](#)
- ACS Publications. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. [\[Link\]](#)
- National Institutes of Health (NIH). Synthesis of diversely substituted pyridin-2(1H)
- Organic Chemistry Portal. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [\[Link\]](#)
- Chemistry LibreTexts. (2023).
- Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [\[Link\]](#)
- Wikipedia. Sonogashira coupling. [\[Link\]](#)
- RSC Publishing. (2021).
- National Institutes of Health (NIH). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. [\[Link\]](#)
- ACS Publications. (2021). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. [\[Link\]](#)
- GenoChem World. **3-Bromo-4-methoxypyridine** – 80075452. [\[Link\]](#)
- Wikipedia.
- RSC Publishing. Synthesis of multi-substituted pyridines from ylidene malononitriles and their emission properties. [\[Link\]](#)
- ResearchGate. Scope of the synthesis of 4-hydroxypyridine derivatives from lithiated methoxyallene, nitriles and carboxylic acids. [\[Link\]](#)
- ResearchGate. Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-.... [\[Link\]](#)
- Myers Research Group, Harvard University. The Suzuki Reaction. [\[Link\]](#)
- Scirp.org. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [\[Link\]](#)
- National Institutes of Health (NIH). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [\[Link\]](#)
- Wikipedia. Cross-coupling reaction. [\[Link\]](#)

- PubMed Central.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. innospk.com [innospk.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 3-Bromo-4-methoxypyridine | C₆H₆BrNO | CID 642827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 17. scirp.org [scirp.org]

- To cite this document: BenchChem. [Application Notes & Protocols for 3-Bromo-4-methoxypyridine in Cross-Coupling Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b044659#experimental-procedure-for-using-3-bromo-4-methoxypyridine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com